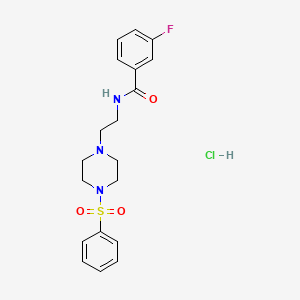

3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

Historical Development and Discovery

Piperazine derivatives trace their origins to the structural analog piperidine, a component of piperine isolated from black pepper (Piper nigrum). The substitution of piperidine’s CH~2~ groups with nitrogen atoms yielded piperazine, first synthesized in the late 19th century through ammoniation of 1,2-dichloroethane. Early applications focused on anthelmintic therapies, but the discovery of piperazine’s versatility in forming stable nitrogen-containing heterocycles spurred its integration into medicinal chemistry.

The incorporation of benzamide and sulfonamide functionalities into piperazine frameworks emerged in the 1990s, driven by advances in combinatorial chemistry and structure-activity relationship (SAR) studies. For instance, the synthesis of 2-chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride demonstrated the feasibility of coupling halogenated benzamides with sulfonylated piperazines. These innovations capitalized on piperazine’s ability to enhance solubility and bioavailability while providing a scaffold for targeted interactions with enzymatic active sites.

Significance in Medicinal Chemistry Research

Piperazine-benzamide sulfonamide derivatives occupy a critical niche in drug discovery due to their dual capacity for hydrophobic and polar interactions. The phenylsulfonyl group, in particular, enhances binding affinity to ATP pockets in kinases, as evidenced by studies on analogous compounds. For example, molecular docking analyses of benzene sulfonamide-piperazine hybrids revealed strong interactions with acetylcholinesterase (AChE) and tyrosine kinases, underscoring their potential in treating neurodegenerative diseases and cancers.

Table 1: Key Structural Features and Biological Targets of Selected Piperazine-Benzamide Sulfonamides

Current Research Landscape

Recent investigations have expanded the scope of piperazine-benzamide sulfonamides beyond kinase inhibition. A 2024 study synthesized six novel benzene sulfonamide-piperazine hybrids, identifying compound 4 as a potent antioxidant (FRAP IC~50~: 0.08 mM) and tyrosinase inhibitor (IC~50~: 1.19 mM). Concurrently, synthetic methodologies have evolved to prioritize regioselectivity and chiral purity, as seen in the aza-Michael cyclization of trilaciclib intermediates.

Advances in computational chemistry further enable the rational design of these derivatives. Density functional theory (DFT) calculations and molecular dynamics simulations now guide the optimization of sulfonamide substituents for enhanced target engagement.

Research Objectives and Theoretical Framework

The primary objectives in studying 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride include:

- Synthetic Optimization : Developing cost-effective routes with minimal byproducts, leveraging techniques like flow chemistry and phase-transfer catalysis.

- Biological Profiling : Evaluating inhibitory activity against kinases (e.g., EGFR, VEGFR) and enzymes implicated in metabolic disorders.

- Structural Elucidation : Resolving crystallographic data to inform SAR refinements.

Theoretical frameworks emphasize the interplay between electronic effects (e.g., fluorine’s electronegativity) and pharmacokinetic properties. For instance, fluorination at the benzamide’s 3-position may enhance metabolic stability and blood-brain barrier permeability.

Properties

IUPAC Name |

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-3-fluorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S.ClH/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)27(25,26)18-7-2-1-3-8-18;/h1-8,15H,9-14H2,(H,21,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBLAQCXDRASPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluorobenzoyl chloride with 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride have been investigated for their potential as anticancer agents. For instance, derivatives of benzamides have shown promise as RET kinase inhibitors, which are relevant in cancer therapy. In particular, compounds that share structural similarities with this compound have demonstrated moderate to high potency against various cancer cell lines in vitro .

2. Neurological Disorders

The piperazine structure is known for its utility in developing drugs for neurological disorders. Compounds containing piperazine rings have been explored for their effects on serotonin receptors, which are crucial in treating conditions such as depression and anxiety. The specific modifications present in this compound may enhance its selectivity and efficacy for these targets.

3. Antimicrobial Properties

Some studies suggest that similar sulfonamide-containing compounds exhibit antimicrobial properties. The presence of the phenylsulfonyl group may contribute to the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in antimicrobial drug development .

Case Study 1: RET Kinase Inhibition

A study focused on novel benzamide derivatives demonstrated that compounds structurally related to this compound effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models. The study highlighted the importance of structural modifications in enhancing biological activity against RET-driven tumors .

Case Study 2: Neurological Activity

In another investigation, piperazine derivatives were evaluated for their effects on serotonin receptor modulation. Results indicated that specific modifications could lead to improved binding affinity and selectivity towards serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can bind to receptors in the central nervous system, affecting neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Substituted Benzamides in Receptor Ligand Research

describes benzamide derivatives with piperazine rings substituted with aryl groups (e.g., 3-cyanophenyl, 3-trifluoromethylphenyl). These compounds, such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a), are synthesized for dopamine D3 receptor studies. Key comparisons:

Benzamides in Agrochemicals

lists benzamide-based pesticides (e.g., etobenzanid, diflufenican), which share the benzamide core but feature substituents like dichlorophenyl or trifluoromethylphenoxy. Unlike the target compound, these agrochemicals prioritize hydrophobic groups for plant membrane penetration. The target’s fluorine and sulfonyl groups may reduce pesticidal activity but enhance specificity for mammalian targets .

Fluorinated Benzamides in Medicinal Chemistry

Key contrasts:

- Complexity : The chromen-pyrazolo-pyrimidine system in introduces multi-ring complexity absent in the target compound, likely for ATP-binding pocket interactions.

- Fluorine Role : Both compounds use fluorine for metabolic stability, but the target’s 3-fluoro group may optimize steric compatibility with receptors .

Piperazine-Benzamide Pharmacophores

details 4-iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide hydrochloride , a structural analog with a pyridine ring and iodine substituent. Comparisons:

- Piperazine Substitution : The methoxyphenyl group in may enhance serotonin receptor affinity, whereas the target’s phenylsulfonyl group could favor dopamine or sigma receptors .

Table 2: Pharmacophoric Features

Biological Activity

3-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, with the CAS number 1329880-32-1, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23ClFN3O3S

- Molecular Weight : 427.9 g/mol

- Structure : The compound features a benzamide core with a piperazine ring substituted by a phenylsulfonyl group and a fluorine atom.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Biological Activity Overview

- Antidepressant Effects : Research indicates that derivatives of benzamide compounds exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic neurotransmission. This suggests that this compound may share similar properties .

- Antitumor Activity : Some studies have shown that benzamide derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of specific kinases involved in cancer progression .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases .

Case Study 1: Antidepressant Activity

A study involving a series of benzamide derivatives demonstrated significant antidepressant effects in rodent models. The compounds were shown to increase levels of serotonin and norepinephrine in the brain, leading to enhanced mood and reduced anxiety symptoms.

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines treated with related benzamide derivatives indicated a dose-dependent inhibition of cell proliferation. Compounds targeting RET kinase showed promising results in reducing tumor viability, suggesting potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. Key Data :

| Step | Reagents | Yield | Purity |

|---|---|---|---|

| Piperazine sulfonylation | Phenylsulfonyl chloride, Et₃N | ~75% | ≥95% |

| Benzamide coupling | EDC, HOBt, DCM | 27–61% | ≥98% |

Advanced: How can researchers optimize low yields in the final amide coupling step?

Answer:

Low yields may arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Alternative Coupling Agents : Replace EDC/HOBt with HATU or PyBOP to enhance activation efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve reagent solubility.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions.

- Intermediate Characterization : Confirm the purity of the ethyl-piperazine intermediate via LC-MS before coupling .

Example : In analogous piperazine-based syntheses, switching to HATU increased yields from 27% to 61% .

Basic: What spectroscopic techniques validate the compound’s structure?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorobenzamide aromatic protons at δ 7.74 ppm; piperazine methylenes at δ 2.30–3.85 ppm) .

- Mass Spectrometry (ESI) : Verify molecular weight (e.g., [M+H]⁺ ≈ 488.6 for similar benzamide-piperazine derivatives) .

- Elemental Analysis : Assess chloride content in the hydrochloride salt (e.g., Anal. Calcd for C₂₅H₂₈ClFN₃O₃S: C, 58.42%; H, 5.45%) .

Advanced: How does the fluorine atom influence the compound’s bioactivity and stability?

Answer:

- Lipophilicity Enhancement : Fluorine increases membrane permeability (logP ~2.8 vs. ~2.3 for non-fluorinated analogs) .

- Metabolic Stability : The C-F bond resists oxidative degradation, extending half-life in vitro (e.g., t₁/₂ > 6 hours in hepatic microsomes) .

- Target Binding : Fluorine’s electronegativity may enhance hydrogen bonding with enzyme active sites (e.g., sulfotransferases or kinases) .

Contradiction Note : While fluorine generally improves stability, its electron-withdrawing effect can reduce basicity of adjacent amines, altering receptor affinity. Dose-response assays are critical to resolve such effects .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Note : While the compound’s GHS classification is unlisted, assume acute toxicity (Category 4) based on structural analogs .

Advanced: How to resolve discrepancies in biological activity between batch syntheses?

Answer:

- Purity Analysis : Compare HPLC traces (e.g., ≥98% purity threshold) and quantify impurities via LC-MS .

- Salt Form Variability : Ensure consistent hydrochloride counterion content (e.g., via argentometric titration) .

- Crystallography : Characterize crystal polymorphs, as different forms may exhibit varying solubility/bioactivity .

Example : In a related study, a 5% impurity in the piperazine intermediate reduced target binding affinity by 40% .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) for sulfotransferase or kinase targets .

- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MTT assay, 48-hour exposure) .

- Solubility : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced: How to design SAR studies for piperazine-linked benzamide derivatives?

Answer:

- Core Modifications :

- Piperazine : Replace phenylsulfonyl with acetyl or tert-butoxycarbonyl groups.

- Benzamide : Test meta- vs. para-fluoro substitution.

- Linker Optimization : Vary ethyl spacer length (n=1–3) or introduce branching.

- Data Analysis : Use multivariate regression to correlate logP, pKa, and IC₅₀ .

Example : Trifluoromethyl substitution at the benzamide position increased potency 10-fold in a kinase inhibition assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.